![molecular formula C19H26O8 B13726010 1-[alpha-Methyl-4-(2-methylpropyl)benzeneacetate] beta-D-Glucopyranuronic Acid](/img/structure/B13726010.png)
1-[alpha-Methyl-4-(2-methylpropyl)benzeneacetate] beta-D-Glucopyranuronic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ibuprofen glucuronide is a metabolite of ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). This compound is formed through the process of glucuronidation, where ibuprofen is conjugated with glucuronic acid. This transformation enhances the solubility of ibuprofen, facilitating its excretion from the body. Ibuprofen glucuronide plays a significant role in the pharmacokinetics and metabolism of ibuprofen, impacting its therapeutic efficacy and safety profile .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ibuprofen glucuronide typically involves the enzymatic conjugation of ibuprofen with glucuronic acid. This process is catalyzed by UDP-glucuronosyltransferase enzymes, which facilitate the transfer of glucuronic acid from uridine diphosphate glucuronic acid to ibuprofen . The reaction conditions generally include a suitable buffer system, optimal pH, and temperature to maintain enzyme activity.
Industrial Production Methods
In industrial settings, the production of ibuprofen glucuronide can be achieved through biotransformation processes using microbial or mammalian cell cultures expressing the necessary UDP-glucuronosyltransferase enzymes. These biocatalytic methods offer high specificity and efficiency, making them suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Ibuprofen glucuronide undergoes several chemical reactions, including hydrolysis, acyl migration, and transacylation. These reactions are influenced by factors such as pH, temperature, and the presence of nucleophiles .
Common Reagents and Conditions
Hydrolysis: This reaction involves the cleavage of the glucuronide bond, resulting in the release of free ibuprofen and glucuronic acid. It is typically catalyzed by acidic or basic conditions.
Acyl Migration: This base-catalyzed process involves the migration of the acyl group within the glucuronide molecule, leading to the formation of positional isomers.
Transacylation: This reaction occurs in the presence of nucleophiles, such as amino acids or proteins, resulting in the formation of covalent adducts.
Major Products Formed
The major products formed from these reactions include free ibuprofen, glucuronic acid, and various positional isomers of ibuprofen glucuronide .
Applications De Recherche Scientifique
Ibuprofen glucuronide has several scientific research applications:
Pharmacokinetics and Drug Metabolism: It is used to study the metabolism and excretion of ibuprofen, providing insights into its pharmacokinetic profile.
Analytical Chemistry: It is used as a reference standard in the development and validation of analytical methods for the quantification of ibuprofen and its metabolites in biological samples.
Drug Development: Studies on ibuprofen glucuronide contribute to the development of new NSAIDs with improved safety and efficacy profiles.
Mécanisme D'action
Ibuprofen glucuronide exerts its effects primarily through its role as a metabolite of ibuprofen. The parent compound, ibuprofen, inhibits the activity of cyclooxygenase enzymes (COX-1 and COX-2), leading to a decrease in the production of prostaglandins, which are mediators of inflammation and pain . The glucuronidation of ibuprofen enhances its solubility and facilitates its excretion, thereby modulating its pharmacokinetic properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diclofenac Glucuronide: Like ibuprofen glucuronide, diclofenac glucuronide is a metabolite of the NSAID diclofenac.
Naproxen Glucuronide: This is another NSAID metabolite formed through glucuronidation.
Ketoprofen Glucuronide: This compound is formed from the glucuronidation of ketoprofen, another NSAID.
Uniqueness
Ibuprofen glucuronide is unique in its specific interaction with the transient receptor potential ankyrin 1 (TRPA1) channel, which contributes to its analgesic and anti-inflammatory effects . This distinguishes it from other NSAID glucuronides, which may not exhibit the same molecular interactions.
Propriétés
Formule moléculaire |
C19H26O8 |
|---|---|
Poids moléculaire |
382.4 g/mol |
Nom IUPAC |
(3R,4R,5R,6R)-3,4,5-trihydroxy-6-[2-[4-(2-methylpropyl)phenyl]propanoyloxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C19H26O8/c1-9(2)8-11-4-6-12(7-5-11)10(3)18(25)27-19-15(22)13(20)14(21)16(26-19)17(23)24/h4-7,9-10,13-16,19-22H,8H2,1-3H3,(H,23,24)/t10?,13-,14-,15-,16?,19-/m1/s1 |
Clé InChI |
ABOLXXZAJIAUGR-ZEFACQHQSA-N |
SMILES isomérique |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)O[C@@H]2[C@@H]([C@@H]([C@H](C(O2)C(=O)O)O)O)O |
SMILES canonique |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


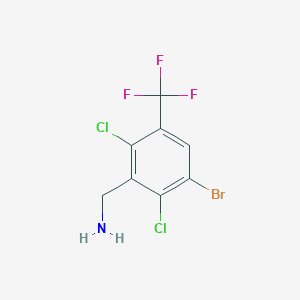
![4,4,5,5-Tetramethyl-2-[4'-(methylsulfonyl)biphenyl-4-yl]-1,3,2-dioxaborolane](/img/structure/B13725939.png)
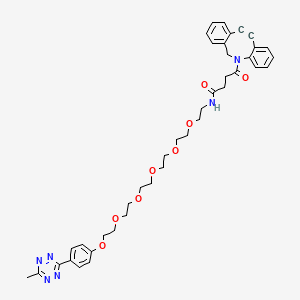
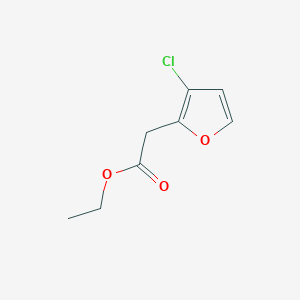
![8-(E)-[2-Carboxy-1-(trifluoromethyl)ethen-1-YL]-6-methyl-4-(trifluoromethyl)coumarin](/img/structure/B13725957.png)
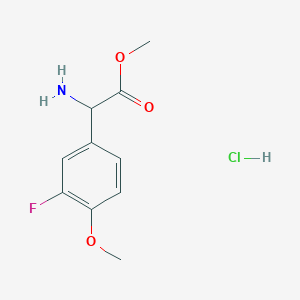
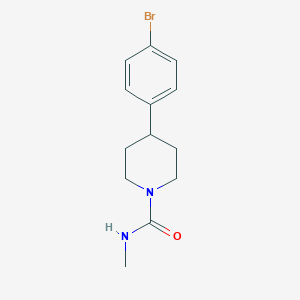
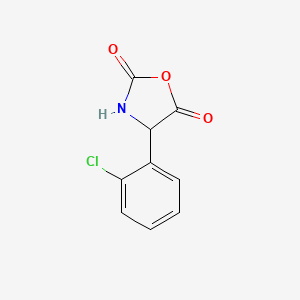
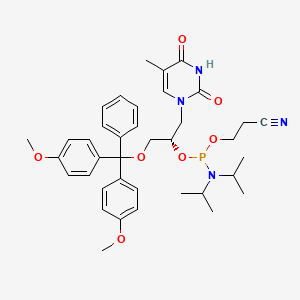
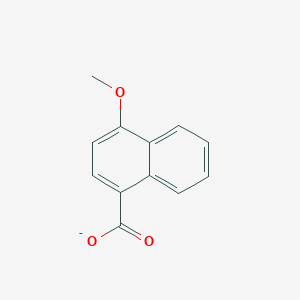

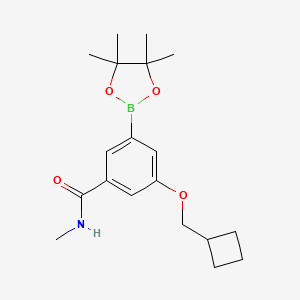
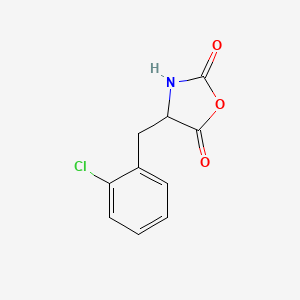
![1-[2-(3-Trifluoromethylphenyl)-ethyl]-1H-pyrazol-4-ol](/img/structure/B13726022.png)
